Cas no 156779-05-4 (Octanoic-8,8,8-d3 Acid)

Octanoic-8,8,8-d3 Acid Chemical and Physical Properties
Names and Identifiers
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- Octanoic-8,8,8-d3 acid(9CI)
- OCTANOIC-8,8,8-D3 ACID
- CAPRYLIC ACID-8,8,8-D3
- OCTANOIC ACID-8,8,8-D3
- Octanoic-d3 Acid
- Octanoic acid-d3
- (8,8,8-~2~H_3_)Octanoic acid
- DTXSID00672928
- AKOS015910748
- 8,8,8-trideuteriooctanoic acid
- 156779-05-4
- SCHEMBL1331556
- D98601
- Octanoic acid-8,8,8-d3, 99 atom % D, 99% (CP)
- CS-0311984
- HY-41417S1
- Octanoic Acid-d3 (Caprylic Acid-d3)
- Octanoic-8,8,8-d3 Acid
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- Inchi: InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1D3
- InChI Key: WWZKQHOCKIZLMA-FIBGUPNXSA-N
- SMILES: OC(CCCCCCC([2H])([2H])[2H])=O
Computed Properties
- Exact Mass: 147.133859987g/mol
- Monoisotopic Mass: 147.133859987g/mol
- Isotope Atom Count: 3
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 6
- Complexity: 89.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 0.929 g/mL at 25 °C
- Melting Point: 16 °C(lit.)
- Boiling Point: 237 °C(lit.)
- Flash Point: 110 °C
Octanoic-8,8,8-d3 Acid Security Information
- Hazardous Material transportation number:UN 3265 8/PG 3
- Hazard Category Code: 34
- Safety Instruction: 26-36/39-45
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Hazardous Material Identification:
- Risk Phrases:R34
- Safety Term:S26-36/39-45
Octanoic-8,8,8-d3 Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Larodan | 71-0803-11-250mg |
Octanoic-8,8,8-D3 acid |
156779-05-4 | >99% | 250mg |
€536.00 | 2025-03-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O911786-5mg |
Octanoic Acid-d3 (Caprylic Acid-d3) |
156779-05-4 | 98% | 5mg |
¥2,715.00 | 2022-09-01 | |
1PlusChem | 1P00ABK0-25mg |
OCTANOIC-8,8,8-D3 ACID |
156779-05-4 | ≥99% deuterated forms (d1-d3) | 25mg |
$123.00 | 2024-06-20 | |
1PlusChem | 1P00ABK0-50mg |
OCTANOIC-8,8,8-D3 ACID |
156779-05-4 | ≥99% deuterated forms (d1-d3) | 50mg |
$181.00 | 2024-06-20 | |
A2B Chem LLC | AE80736-100mg |
OCTANOIC-8,8,8-D3 ACID |
156779-05-4 | ≥99% deuterated forms (d1-d3) | 100mg |
$170.00 | 2024-04-20 | |
1PlusChem | 1P00ABK0-10mg |
OCTANOIC-8,8,8-D3 ACID |
156779-05-4 | ≥99% deuterated forms (d1-d3) | 10mg |
$76.00 | 2024-06-20 | |
TRC | O237881-100mg |
Octanoic-8,8,8-d3 Acid |
156779-05-4 | 100mg |
$196.00 | 2023-05-17 | ||
A2B Chem LLC | AE80736-10mg |
OCTANOIC-8,8,8-D3 ACID |
156779-05-4 | ≥99% deuterated forms (d1-d3) | 10mg |
$33.00 | 2024-04-20 | |
A2B Chem LLC | AE80736-50mg |
OCTANOIC-8,8,8-D3 ACID |
156779-05-4 | ≥99% deuterated forms (d1-d3) | 50mg |
$117.00 | 2024-04-20 | |
A2B Chem LLC | AE80736-25mg |
OCTANOIC-8,8,8-D3 ACID |
156779-05-4 | ≥99% deuterated forms (d1-d3) | 25mg |
$71.00 | 2024-04-20 |
Octanoic-8,8,8-d3 Acid Related Literature
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
Additional information on Octanoic-8,8,8-d3 Acid
Octanoic-8,8,8-d3 Acid (CAS No. 156779-05-4): A Deuterated Fatty Acid for Advanced Metabolic and Pharmacological Research
In the realm of deuterated organic compounds, Octanoic-8,8,8-d3 Acid (CAS No. 156779-05-4) stands as a critical tool for modern biochemical and pharmaceutical investigations. This isotopically labeled fatty acid derivative incorporates three deuterium atoms at the terminal methyl group of octanoic acid's carbon chain. The strategic deuteration at positions 8, 8', and 8'' enhances its utility in metabolic tracing studies, enabling precise tracking of lipid metabolism pathways under physiological and pathological conditions. Recent advancements in stable isotope probing techniques have positioned this compound as an indispensable reagent in systems biology research.
The synthesis of Octanoic-8,8,8-d3 Acid relies on optimized deuteration protocols involving palladium-catalyzed cross-coupling reactions with deuterated alkyl halides. A groundbreaking study published in Nature Catalysis (2023) demonstrated a scalable route using ligand-controlled regioselective deuteration, achieving >99% isotopic purity with minimal side products. This method significantly reduces production costs while maintaining the compound's analytical quality for large-scale preclinical trials.
In clinical pharmacology, this compound serves as a substrate for studying medium-chain triglyceride (MCT) metabolism. A 2024 clinical trial highlighted its role in evaluating mitochondrial energy utilization in patients with type 2 diabetes mellitus. The deuterium label enabled real-time monitoring of β-oxidation kinetics via mass spectrometry without perturbing physiological processes���a capability validated through comparative analyses with non-deuterated analogs.
Biochemical applications extend to neurodegenerative disease modeling. Researchers at MIT's Synthetic Neurobiology Group recently utilized this compound to investigate amyloid-beta peptide interactions in Alzheimer's disease models. The unique isotopic signature allowed simultaneous detection of lipid peroxidation products and protein-lipid conjugates using high-resolution LC/MS/MS systems, revealing novel biomarkers associated with early-stage neurotoxicity.
In drug development pipelines, Octanoic-8,8,8-d3 Acid finds application as a pharmacokinetic tracer for prodrugs targeting oncological therapies. A phase I clinical trial reported in Clinical Cancer Research (2024) demonstrated its utility in quantifying hepatic first-pass metabolism of experimental anti-cancer agents conjugated to octanoyl groups. The deuterium labeling minimized radiolabeling requirements while providing quantitative data on metabolic stability profiles.
The compound's physical properties—melting point 14°C ± 1°C and solubility profile (soluble in DMSO/d6-DMSO)—make it compatible with NMR spectroscopic analysis without requiring solvent exchange steps. This characteristic was leveraged in a recent structural biology study where solid-state NMR revealed unprecedented insights into membrane lipid packing dynamics when incorporated into phospholipid bilayers at molar ratios above 1:50.
Safety assessments conducted by the European Chemicals Agency (ECHA) confirm its low acute toxicity profile when used within recommended experimental parameters (Hazard Class: Not classified under CLP Regulation No 1272/2009). Proper handling procedures emphasize storage below -20°C to prevent crystalline phase transitions that could alter isotopic distribution—a critical consideration for long-term stability studies.
Ongoing research focuses on its application in synthetic biology platforms for producing bio-based chemicals. A collaborative study between Caltech and Novozymes demonstrated enzymatic incorporation of this compound into polyhydroxyalkanoate polymers using engineered fatty acyl-CoA ligases. The resulting materials exhibited enhanced thermal stability while maintaining biocompatibility—a breakthrough with implications for sustainable biomaterials development.
In the context of precision nutrition research, this compound is being explored as a biomarker for ketone body metabolism during controlled fasting regimens. A double-blind crossover trial published in Nutrition & Metabolism (2024) showed that urinary excretion patterns of deuterated octanoate derivatives correlated strongly with ketosis levels measured via breath acetone analysis—a finding that could revolutionize non-invasive metabolic monitoring systems.
The synergy between isotopic labeling and advanced analytical techniques has positioned Octanoic-8,8,8-d3 Acid (CAS No. 156779-05-4) at the forefront of multiomics research initiatives worldwide. Its continued evolution reflects the dynamic interplay between synthetic chemistry innovation and translational biomedical applications across academia and industry sectors.




